molecular formula C22H22N2O5 B11008587 4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide

4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide

Cat. No.: B11008587
M. Wt: 394.4 g/mol
InChI Key: AELIPGLOKJKRRN-UHFFFAOYSA-N
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Description

4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide (CAS: 1144450-45-2) is a synthetic coumarin derivative with the molecular formula C₂₂H₂₂N₂O₅ and a molecular weight of 394.42 g/mol. Structurally, it features a 4-butyl-substituted coumarin core linked via an oxyacetamide bridge to a benzamide group.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

4-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]benzamide

InChI

InChI=1S/C22H22N2O5/c1-2-3-4-15-11-21(26)29-19-12-17(9-10-18(15)19)28-13-20(25)24-16-7-5-14(6-8-16)22(23)27/h5-12H,2-4,13H2,1H3,(H2,23,27)(H,24,25)

InChI Key

AELIPGLOKJKRRN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Synthesis of 4-butyl-2-oxo-2H-chromene-7-ol: This intermediate is prepared by the cyclization of 4-butylphenol with ethyl acetoacetate under acidic conditions.

    Formation of 4-butyl-2-oxo-2H-chromen-7-yl acetate: The hydroxyl group of the chromene intermediate is acetylated using acetic anhydride.

    Coupling with 4-aminobenzamide: The acetylated chromene is then coupled with 4-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling up reaction volumes: Using larger reactors and optimizing reaction conditions to maintain consistent quality.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at two key sites: the amide bond and the acetylated amino group.

Amide Bond Hydrolysis

Reagents/Conditions :

  • Acidic: 6M HCl, reflux (90–110°C, 8–12 hrs)

  • Basic: 2M NaOH, 80°C, 4–6 hrs

Products :

  • Acidic: 4-({[(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoic acid

  • Basic: 4-([(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]acetamide)aniline

Mechanism :

  • Acidic: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

  • Basic: Hydroxide ion-mediated cleavage of the amide bond.

Acetamide Hydrolysis

Reagents/Conditions :

  • Concentrated H₂SO₄ (catalytic), H₂O, 60°C, 3 hrs

Product :
4-Amino-N-{4-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]phenyl}benzamide

Mechanism :
Acid-catalyzed removal of the acetyl group to yield a free amine .

Oxidation Reactions

The butyl side chain and chromen core are susceptible to oxidation.

Target Site Reagent Conditions Product
Butyl chainKMnO₄ (aq)80°C, pH 7–9, 6 hrs4-({[(2-Oxo-4-carboxy-2H-chromen-7-yl)oxy]acetyl}amino)benzamide
Chromen ringOzone (O₃)CH₂Cl₂, −78°C, 2 hrsEpoxidized derivative (7,8-epoxy-4-butyl-2-oxo-2H-chromen-7-yl analog)
Aromatic ringH₂O₂/Fe²⁺ (Fenton)RT, 30 minHydroxylated product (3-hydroxy-4-butyl-2-oxo-2H-chromen-7-yl variant)

Nucleophilic Acyl Substitution

Reagents :

  • Primary amines (e.g., methylamine, hydrazine)

  • Conditions: DMF, 50°C, 12 hrs

Products :

  • Methylamine derivative: 4-({[(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]methylamino}benzamide

  • Hydrazide derivative: 4-({[(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]hydrazinyl}benzamide

Mechanism :
Nucleophilic attack at the carbonyl carbon of the acetyl group, displacing the acetamide .

Electrophilic Aromatic Substitution

Reagents :

  • HNO₃/H₂SO₄ (nitration)

  • Br₂/FeBr₃ (bromination)

Products :

  • Nitro-substituted derivative at the benzamide’s para position.

  • 3-Bromo-4-butyl-2-oxo-2H-chromen-7-yl variant.

Cyclization Reactions

Under dehydrating conditions, the compound forms heterocyclic structures.

Reagents/Conditions :

  • POCl₃, 120°C, 5 hrs

Product :
7-(4-Benzamidophenyloxy)-4-butyl-2H-chromeno[3,2-d]oxazole-2,5(3H)-dione

Mechanism :
Intramolecular cyclization between the acetyl amino group and the chromen oxygen, facilitated by phosphoryl chloride .

Stability Under Ambient Conditions

Factor Effect Data Source
Light (UV)Chromen ring undergoes [2+2] photodimerizationAnalog studies in
MoistureHydrolysis of amide bond at >60% RH after 30 daysStability data in
TemperatureDecomposition onset at 220°C (TGA analysis)Thermal data in

Comparative Reactivity of Analogous Compounds

Compound Key Reaction Difference
4-({[(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acidFaster hydrolysis due to carboxylate stabilization
2-[(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]acetamideReduced electrophilic substitution at benzamide
4-Methylumbelliferyl derivativesEnhanced photooxidation due to unsubstituted chromen ring

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly through its interaction with specific molecular targets such as cyclooxygenase (COX) enzymes. Inhibition of COX enzymes can lead to reduced inflammation and may have a direct impact on tumor growth and proliferation. Studies have shown that derivatives of chromene, like 4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide, exhibit promising activity against various cancer cell lines, indicating potential therapeutic applications in oncology.

Neuroprotective Effects

Research indicates that compounds containing chromene structures may possess neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) by similar coumarin derivatives has been documented, suggesting that this compound could be effective in enhancing cognitive function by increasing acetylcholine levels in the brain .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways through COX inhibition. This property makes it a candidate for further research into treatments for inflammatory diseases.

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Preparation of the Chromene Intermediate : The initial step involves synthesizing 4-butyl-2-oxo-2H-chromene through the cyclization of 4-butylphenol with ethyl acetoacetate under acidic conditions.
  • Acetylation : The hydroxyl group of the chromene intermediate is acetylated using acetic anhydride to form the acetyl derivative.
  • Coupling Reaction : The acetylated chromene is then coupled with 4-aminobenzamide using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC), resulting in the final product.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values obtained from these studies indicate a strong potential for further development as anticancer agents.

Case Study 2: Neuroprotective Effects

A study investigating the effects of coumarin derivatives on AChE inhibition found that compounds structurally related to this compound showed promising results in enhancing cognitive function in animal models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and receptors like estrogen receptors.

    Pathways Involved: Inhibition of COX enzymes leading to reduced inflammation, and modulation of estrogen receptor activity affecting cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Coumarin Derivatives

Compound Name Substituents on Coumarin Terminal Group Molecular Weight (g/mol) Key References
4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide 4-butyl Benzamide 394.42
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives (4a–4g) 4-methyl Variable (e.g., morpholino, piperazinyl) 300–400 (estimated)
4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid 4-methyl Benzoic acid 326.31
4-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid 4-butyl Butanoic acid 376.40

Key Observations:

Terminal benzamide groups (as in the target compound) may improve binding affinity to biological targets compared to carboxylic acid derivatives (e.g., benzoic acid in ), which could ionize at physiological pH .

Synthetic Feasibility:

  • Derivatives with 4-methyl coumarin cores (e.g., ) are synthesized via nucleophilic substitution of 7-hydroxy-4-methylcoumarin with chloroacetamide intermediates. The 4-butyl analogue likely follows a similar pathway but requires longer alkylation steps .

Biological Activity

4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide, a compound belonging to the class of chromen derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C21H27NO6
Molecular Weight 389.4 g/mol
CAS Number 1144450-45-2
IUPAC Name (2S)-2-[[2-(4-butyl-2-oxo-2H-chromen-7-yl)oxyacetyl]amino]-4-methylpentanoic acid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chromen core structure can modulate the activity of various proteins, leading to effects such as:

  • Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth, which is crucial for developing new antibiotics.
  • Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and death.
  • Anti-inflammatory Effects : It has been reported to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in managing inflammatory conditions .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance, derivatives with similar structures have demonstrated significant inhibition against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
3-(4′-(dimethylamino)phenyl)-7-(2-(piperidin-1-yl)ethoxy)coumarinPC120.27
Novobiocin analogueMCF-70.36
3-Arylcoumarin derivativeMCF-70.18

These findings highlight the potential of chromen derivatives as promising candidates for anticancer drug development .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by suppressing the NF-kB signaling pathway, which is pivotal in regulating inflammatory responses. In vitro studies have shown that it can effectively reduce cytokine release from macrophages, indicating its potential therapeutic use in inflammatory diseases .

Case Studies

  • Study on Neuroprotective Effects : A recent study demonstrated that a derivative of this compound could significantly protect neuronal cells from oxidative stress-induced damage, suggesting its application in neurodegenerative diseases such as Alzheimer's .
  • Inhibition of Monoamine Oxidase : Research has indicated that coumarin derivatives can inhibit monoamine oxidases (MAO), enzymes involved in neurotransmitter metabolism. This inhibition could have implications for treating mood disorders and neurodegenerative diseases .

Q & A

Q. What are the established protocols for synthesizing 4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide?

The synthesis typically involves coupling a coumarin derivative with a benzamide scaffold. For example:

  • Step 1 : Prepare the coumarin intermediate (e.g., 4-butyl-7-hydroxy-2H-chromen-2-one) by alkylation and cyclization of substituted resorcinol derivatives under acidic conditions .
  • Step 2 : React the coumarin hydroxyl group with bromoacetyl bromide to form the acetoxy intermediate .
  • Step 3 : Perform an amide coupling with 4-aminobenzamide using carbodiimide (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .

Q. Key Considerations :

ParameterConditions/ReagentsPurpose
SolventDMF, THFHigh polarity for coupling efficiency
CatalystEDC/HOBtActivates carboxyl group for amide bond formation
PurificationColumn chromatography (silica gel, CH₂Cl₂/MeOH)Remove unreacted intermediates

Q. How is the structural integrity of this compound verified in academic research?

A multi-technique approach is recommended:

  • NMR Spectroscopy : Confirm the presence of the butyl chain (δ 0.8–1.6 ppm), coumarin carbonyl (δ ~160 ppm in ¹³C), and benzamide NH (δ ~10 ppm in ¹H) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., benzamide NH···O=C coumarin) for absolute configuration .

Q. Common Pitfalls :

  • Overlapping peaks in ¹H NMR due to aromatic protons; use 2D NMR (COSY, HSQC) for resolution .
  • Hygroscopicity of intermediates; store under inert atmosphere .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s biological activity?

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., HDACs, kinases). Focus on the coumarin-benzamide scaffold’s interaction with catalytic pockets .

  • QSAR Analysis : Correlate substituent effects (e.g., butyl chain length, electron-withdrawing groups on benzamide) with activity data. Example parameters:

    DescriptorImpact on Activity
    LogPIncreased lipophilicity enhances membrane permeability
    H-bond acceptorsBenzamide NH critical for target engagement
  • MD Simulations : Assess conformational stability in aqueous vs. lipid environments (e.g., 100 ns simulations in GROMACS) .

Q. How to address discrepancies in reported biological activity data across studies?

Contradictions may arise from:

  • Assay Variability : Compare IC₅₀ values using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Impurity Profiles : Analyze by HPLC-MS; even 5% impurities (e.g., dealkylated byproducts) can skew results .
  • Cell Line Differences : Validate cytotoxicity in multiple lines (e.g., HepG2 vs. HEK293) with controlled passage numbers .

Q. Mitigation Strategy :

FactorAction
Batch variabilityUse ≥3 independent synthetic batches for biological testing
Solvent effectsInclude DMSO controls (<0.1% v/v) to rule out solvent toxicity

Q. What methodologies are suitable for studying the environmental fate of this compound?

  • Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) in aqueous buffer; monitor by LC-MS for cleavage of the coumarin-benzamide bond .
  • Soil Sorption : Use OECD Guideline 106; measure logKₒc values with HPLC retention times .
  • Ecotoxicity : Test on Daphnia magna (48h LC₅₀) and Vibrio fischeri (bioluminescence inhibition) .

Q. Data Interpretation :

PropertyEnvironmental Impact
High logP (>4)Bioaccumulation risk in aquatic organisms
Hydrolysis half-life (<24h)Low persistence in water

Q. How to design derivatives to enhance target selectivity while minimizing off-target effects?

  • Scaffold Hopping : Replace the coumarin core with benzofuranone (improved HDAC selectivity) .
  • Bioisosteric Replacement : Substitute the butyl chain with cyclopropyl (reduces metabolic oxidation) .
  • Proteomic Profiling : Use affinity chromatography-MS to identify off-target binding partners .

Q. What advanced analytical techniques resolve challenges in quantifying this compound in complex matrices?

  • LC-MS/MS : MRM mode with transitions specific to the coumarin-benzamide fragment (e.g., m/z 320 → 203) .
  • Microscopy : Confocal imaging with fluorescently tagged derivatives (e.g., BODIPY-conjugated) for intracellular tracking .

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